N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Description
N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide side chain terminated by a cyclopentyl moiety.
Properties
IUPAC Name |
N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-15-7-5-14(6-8-15)17-13-18-20(27)24(11-12-25(18)23-17)10-9-19(26)22-16-3-1-2-4-16/h5-8,11-13,16H,1-4,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDQIMLEVDHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core with nitrogen atoms at positions 1, 3, 5, and 6.
- Pyrazolo[1,5-a]pyrimidine Analogs () : Replace one nitrogen with a carbon, altering electronic distribution. For example, compounds 22–44 () exhibit anti-mycobacterial activity, attributed to the pyrimidine core’s ability to mimic purine bases in microbial targets .
Substitution at Position 2
- 4-Fluorophenyl Group : Common in the target compound and analogs (). This group enhances binding affinity through hydrophobic and halogen-bonding interactions.
- Difluoromethyl Benzimidazole () : In PI3Kδ inhibitor 13, this substituent increases selectivity for kinase targets by occupying hydrophobic pockets .
Side Chain Variations
Structure–Activity Relationship (SAR) Insights
- Fluorine Substitution : The 4-fluorophenyl group is critical for activity across analogs (e.g., anti-mycobacterial in , kinase inhibition in ). Its electronegativity and steric profile optimize target binding .
- Side Chain Flexibility : Bulky groups (e.g., cyclopentyl) may enhance selectivity by preventing off-target interactions, while polar groups (e.g., carboxylic acid in ) improve solubility but reduce cell permeability .
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